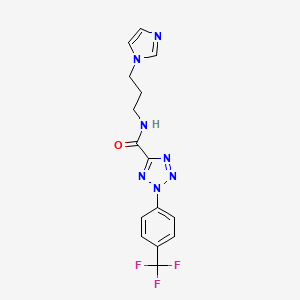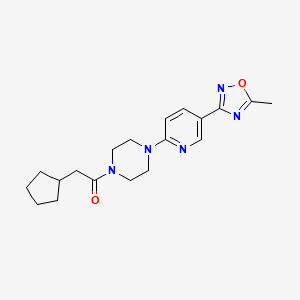
2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
Research by Attaby et al. (2006) explored the synthesis of heterocyclic compounds involving pyridine derivatives, showcasing their antiviral activity against HSV1 and HAV-MBB. This study illustrates the versatility of pyridine-based compounds in developing antiviral agents, a category to which our compound of interest could potentially belong due to its structural similarities F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006.
Antimicrobial Activity
Salimon et al. (2011) investigated 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone for its antimicrobial properties. The study found significant antimicrobial activity, which underscores the potential of oxadiazole derivatives in combating microbial infections. The findings suggest that compounds incorporating oxadiazole rings, similar to the one mentioned, could be explored for antimicrobial applications J. Salimon, N. Salih, Hasan Hussien, 2011.
Anticancer Activity
Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives, including those with pyridinyl substitutions, and evaluated them for anticancer activity. This research highlights the potential of piperazine derivatives in the development of new anticancer agents, providing a context for the exploration of similar compounds Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.
Metabolic Pathways
Johnson et al. (2008) detailed the metabolism of a complex compound involving 1,3,4-oxadiazol and pyridin moieties, indicating the metabolic pathways and conjugation reactions it undergoes. This study provides insight into how structurally complex compounds are metabolized, which is crucial for understanding the pharmacokinetics of new drugs Benjamin M Johnson, A. Kamath, J. Leet, Xiaohong Liu, R. Bhide, R. Tejwani, Yueping Zhang, L. Qian, Donna D. Wei, L. Lombardo, Y. Shu, 2008.
Tuberculostatic Activity
Foks et al. (2004) synthesized oxadiazole and triazole derivatives and assessed their tuberculostatic activity. The study's findings suggest the potential of these derivatives in treating tuberculosis, indicating a research pathway for the compound due to its oxadiazole component H. Foks, D. Pancechowska-Ksepko, M. Janowiec, Z. Zwolska, E. AUGUSTYNOWICZ-KOPEĆ, 2004.
Propiedades
IUPAC Name |
2-cyclopentyl-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-21-19(22-26-14)16-6-7-17(20-13-16)23-8-10-24(11-9-23)18(25)12-15-4-2-3-5-15/h6-7,13,15H,2-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORVRBZKKQAAHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2388154.png)
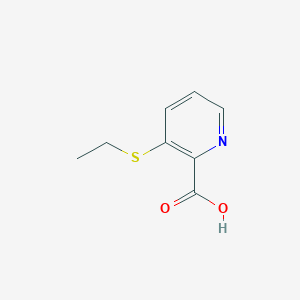
![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388162.png)
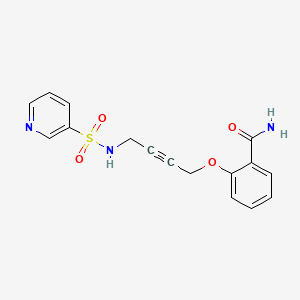
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)
![(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2388166.png)
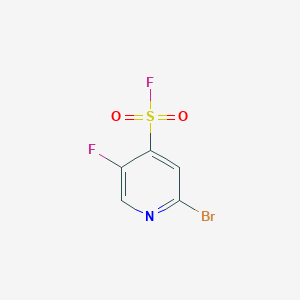
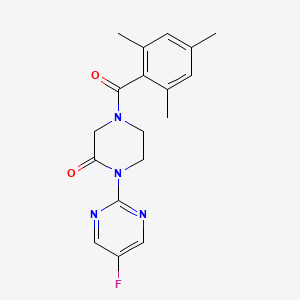
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)
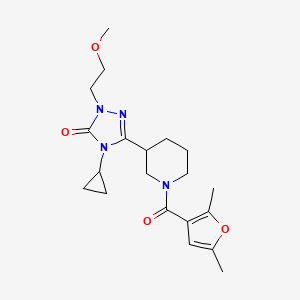
![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2388176.png)
